molecular formula C17H19N5O2S B2910183 N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1040648-41-6

N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

Cat. No.: B2910183
CAS No.: 1040648-41-6
M. Wt: 357.43
InChI Key: QPQMZCOHBDZMTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a complex organic compound that features a pyridazinyl group, a cyclopropanecarboxamide moiety, and a pyridinylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the pyridazinyl core. The key steps include:

    Formation of the Pyridazinyl Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyridazinyl core with a suitable thiol compound, often under mild conditions to prevent decomposition.

    Attachment of the Pyridinylamino Group: This step involves the coupling of the pyridazinyl-thioether intermediate with a pyridinylamine derivative, typically using coupling reagents like EDCI or DCC in the presence of a base.

    Formation of the Cyclopropanecarboxamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyridinylamino moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridazinyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, substituted pyridazinyl compounds.

Scientific Research Applications

N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components in Mycobacterium tuberculosis, thereby exerting its anti-tubercular effects . The exact molecular pathways and targets are still under investigation, but docking studies suggest strong binding affinity to certain enzyme active sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide stands out due to its unique combination of a pyridazinyl core, a thioether linkage, and a cyclopropanecarboxamide moiety

Properties

IUPAC Name

N-[6-[4-oxo-4-(pyridin-3-ylamino)butyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c23-15(19-13-3-1-9-18-11-13)4-2-10-25-16-8-7-14(21-22-16)20-17(24)12-5-6-12/h1,3,7-9,11-12H,2,4-6,10H2,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQMZCOHBDZMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.